1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a 5-oxopyrrolidine core linked to a pyrazole ring substituted with a 2-methoxyethyl group. Its molecular formula is C₁₁H₁₅N₃O₄, and it combines a carboxylic acid moiety with nitrogen-containing rings, making it a versatile scaffold for pharmaceutical and synthetic applications. The compound’s structure enables hydrogen bonding (via the carboxylic acid and pyrrolidone oxygen) and hydrophobic interactions (via the pyrazole and methoxyethyl groups), which are critical for biological activity and solubility .
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-18-3-2-13-7-9(5-12-13)14-6-8(11(16)17)4-10(14)15/h5,7-8H,2-4,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMZQBSVBGRQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as rilapladib, target the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme. Lp-PLA2 plays a crucial role in the formation of atherosclerotic plaques.
Mode of Action
If we consider the action of similar compounds, they function by inhibiting their target enzymes. For instance, Rilapladib inhibits Lp-PLA2, which is associated with the formation of atherosclerotic plaques. This inhibition can prevent the buildup of these plaques, thereby potentially treating atherosclerosis.
Biochemical Pathways
Similar compounds like rilapladib, which inhibit lp-pla2, can affect the pathway of atherosclerotic plaque formation.
Pharmacokinetics
Similar compounds, such as antisense oligonucleotides (asos), have been studied for their pharmacokinetics. These studies suggest that understanding the ADME properties of existing ASOs can foster further improvement of this cutting-edge therapy.
Biological Activity
1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H16N4O3
- Molecular Weight : 248.28 g/mol
Its structure includes a pyrazole ring and a pyrrolidine moiety, which are known to contribute to its biological activity.
Research indicates that the compound exhibits antimicrobial properties against various Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
In Vitro Studies
In vitro studies have demonstrated that this compound shows notable activity against:
- Staphylococcus aureus
- Enterococcus faecalis
- Clostridium difficile
The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
| Clostridium difficile | 32 |
These results suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents, particularly against drug-resistant strains.
Cell Line Studies
The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The findings indicate that it can inhibit cell proliferation effectively.
IC50 Values
The half-maximal inhibitory concentration (IC50) values for the tested cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12 |
| MCF-7 | 15 |
These values illustrate that the compound has a promising anticancer profile, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Study on Antimicrobial Resistance
A recent study explored the efficacy of this compound against multidrug-resistant pathogens. It was found to be effective against vancomycin-intermediate strains of Staphylococcus aureus, showing potential as a treatment option in clinical settings where resistance is prevalent.
Comparative Analysis with Other Compounds
Comparative studies have shown that the compound's activity is superior to traditional antibiotics like clindamycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The results are detailed in the following table:
| Compound | Activity Against MRSA (MIC µg/mL) |
|---|---|
| This compound | 4 |
| Clindamycin | 16 |
This significant difference underscores the potential of this compound in overcoming antibiotic resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Pyrazole vs. Oxolane Derivatives
- Compound : 2-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid (CAS: 1955515-37-3)
- Key Differences : Replaces the 5-oxopyrrolidine core with an oxolane (tetrahydrofuran) ring.
- Impact : The oxolane ring lacks the hydrogen-bonding capability of the pyrrolidone’s carbonyl group, reducing solubility in polar solvents. Molecular weight increases slightly (C₁₀H₁₄N₂O₄ , MW: 226.23) compared to the target compound .
Absence of Pyrazole Moiety
- Compound: 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 407634-05-3) Key Differences: Lacks the pyrazole ring; substituent on pyrrolidine is a simple 2-methoxyethyl group. Molecular weight is lower (C₈H₁₃NO₄, MW: 187.19) .
Functional Group Variations
Hydroxyethyl vs. Methoxyethyl Substituents
- Compound: 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 43094-95-7) Key Differences: Substitutes methoxyethyl with hydroxyethyl on the pyrrolidine nitrogen.
Halogenated Aromatic Substitutions
- Compound: 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 714207-41-7) Key Differences: Replaces the pyrazole-methoxyethyl group with a bromophenyl ring. Impact: Increased molecular weight (C₁₁H₁₀BrNO₃, MW: 284.11) and electron-withdrawing effects from bromine, enhancing acidity (pKa ~3.5–4.0 for the carboxylic acid) .
Antioxidant Activity
- Compound: 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (from ) Key Feature: Free carboxylic acid and chloro-hydroxyphenyl substituent. Activity: Demonstrates high reducing power (OD700 = 1.675) in antioxidant assays, attributed to electron-donating groups stabilizing radical intermediates .
Pharmacological Scaffolds
Physicochemical Properties (Comparative Table)
Q & A
Q. What are the key synthetic routes for preparing 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For pyrazole intermediates, a common approach involves reacting halogenated pyrazole esters (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) with boronic acids under inert conditions using Pd(PPh₃)₄ as a catalyst. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative .
Q. How is this compound characterized analytically?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer :
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-saturate solvents with nitrogen to avoid decomposition .
- Stability : Store at room temperature in airtight glass containers. Avoid prolonged exposure to light, moisture, or strong oxidizers, which may degrade the compound into CO₂ or NOₓ derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like 1-(2-methoxyethyl)-1H-pyrazole-4-boronic acid?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance cross-coupling efficiency .
- Solvent Optimization : Use tert-butanol or THF to improve boronic acid coupling reactivity .
- Temperature Control : Maintain 80–100°C for 5–17 hours, depending on substrate reactivity .
Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts) for pyrazole derivatives?
- Methodological Answer :
- Comparative Analysis : Run side-by-side NMR with reference compounds (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid, δ 150–152°C melting point ).
- DFT Calculations : Use computational tools (e.g., Gaussian) to simulate NMR spectra and validate experimental shifts .
- Parameter Standardization : Ensure consistent solvent (DMSO-d₆ vs. CDCl₃) and concentration across studies .
Q. What computational strategies predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Screen against databases (PDB, ChEMBL) using AutoDock Vina to identify potential enzyme targets (e.g., PYCR1, a reductase linked to pyrroline metabolism ).
- QSAR Modeling : Correlate structural features (e.g., methoxyethyl group) with bioactivity data from analogs (e.g., pyrazole-based Lamellarin O derivatives ).
Q. How to design stability-indicating assays for degradation products?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–100°C), UV light, and acidic/alkaline conditions .
- HPLC-MS Monitoring : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to separate and identify degradation peaks .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar pyrazole-carboxylic acids?
- Root Cause : Differences in catalyst loading (e.g., 1–5 mol% Pd), solvent purity, or boronic acid stoichiometry .
- Resolution : Reproduce reactions under controlled conditions (e.g., anhydrous DMF, strict inert atmosphere) and compare yields .
Q. How to address conflicting solubility data in water?
- Hypothesis : Variations in crystallinity or hydrate formation.
- Testing : Perform XRPD to assess polymorphism and measure solubility via shake-flask method at pH 7.4 .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
